6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is a fluorinated tetrahydrocarbazole derivative featuring an aldehyde (-CHO) functional group at the 3-position and a fluorine atom at the 6-position of the carbazole scaffold. Structural analogs include carboxylic acids, alcohols, and amines derived from the same core, which differ in functional groups and physicochemical properties .
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWVPWEZUZEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648839 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843653-04-3 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring.
Reduction: Reduction of the indole ring to form the tetrahydrocarbazole structure.
Formylation: Introduction of the formyl group at the 3rd position to form the carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.
Reduction: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit anticancer properties. Specifically, studies have shown that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways .
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of carbazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results demonstrated that compounds with the tetrahydrocarbazole framework showed promising activity against breast and lung cancer cells .
Organic Synthesis
Building Block for Complex Molecules
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various reactions such as condensation and nucleophilic addition.
Synthesis Example:
The compound can be utilized in the synthesis of N-substituted carbazole derivatives through reactions with amines or other nucleophiles. For instance, a study demonstrated the reaction of this aldehyde with different amines to yield various N-(carbazolyl)methyl derivatives with potential biological activity .
Material Science
Fluorescent Materials
Due to its unique structural properties, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The incorporation of fluorine enhances the electronic properties of the materials.
Research Findings:
A study conducted on the photophysical properties of fluorinated carbazoles indicated that they possess excellent charge transport characteristics and high thermal stability, making them suitable candidates for OLED applications .
Biological Research
Neuroprotective Effects
Recent investigations have suggested that certain carbazole derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways.
Case Study:
In vitro studies demonstrated that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests potential therapeutic applications in diseases such as Alzheimer’s and Parkinson’s .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents:
Notes:
- Aldehyde vs. Carboxylic Acid : The aldehyde’s -CHO group is more electrophilic than -COOH, enabling nucleophilic additions (e.g., Grignard reactions). The carboxylic acid’s -COOH allows for salt formation (e.g., metal coordination) .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy :
- Aldehyde (Target Compound) : Expected C=O stretch at ~1700 cm⁻¹ (similar to thiophene-2-carbaldehyde analogs ).
- Carboxylic Acid (CAS 907211-31-8) : Broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Alcohol (6-Fluoro-TH-carbazole-3-ol) : O-H stretch ~3300 cm⁻¹ and C-O stretch ~1205 cm⁻¹ .
¹H-NMR Data :
- Aldehyde : Aldehyde proton resonance at δ ~9.9–10.2 ppm (cf. thiophene-2-carbaldehyde at δ 9.90 ).
- Carboxylic Acid : Acidic proton absent in DMSO-d₆; aromatic protons resonate at δ 7.2–8.4 ppm .
- Amine (6-Fluoro-TH-carbazol-3-ylamine) : NH₂ protons at δ ~2.5–3.5 ppm (exchangeable) .
Melting Points :
- Limited data for the aldehyde, but analogs like 6-fluoro-TH-carbazole-3-carboxylic acid exhibit higher melting points (>200°C) due to hydrogen bonding , whereas methyl/aryl-substituted carbazoles melt at 120–240°C .
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde (CAS No. 843653-04-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological profiles, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 217.24 g/mol
- Structure : The compound features a carbazole core with a fluorine atom and an aldehyde functional group that may contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies indicate that carbazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that tetrahydrocarbazole derivatives inhibited the proliferation of A549 lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of carbazole derivatives. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic application in neurodegenerative diseases . The mechanism involves modulation of signaling pathways related to cell survival and inflammation.
Antimicrobial Activity
Carbazole derivatives have been reported to possess antimicrobial properties. For example, studies showed that certain derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Carbocyclic Core : Utilizing cyclization reactions to construct the tetrahydrocarbazole framework.
- Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the fluorine atom and subsequent oxidation steps to form the aldehyde group.
The following table summarizes key synthetic steps:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Precursor A + Precursor B | Heat under reflux |
| 2 | Fluorination | Fluorinating agent | Mild conditions |
| 3 | Oxidation | Oxidizing agent (e.g., CrO) | Room temperature |
Case Study 1: Anticancer Mechanism
A study by Wang et al. explored the anticancer effects of several tetrahydrocarbazole derivatives, including 6-fluoro variants. The findings revealed that these compounds inhibited cancer cell growth by inducing apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
In a model of Alzheimer's disease, researchers evaluated the neuroprotective effects of carbazole derivatives. The results indicated a reduction in neuroinflammation and improved cognitive function in treated animals compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
